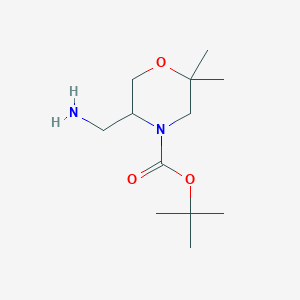

tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Description

tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group at the 4-position and an aminomethyl substituent at the 5-position of the morpholine ring. This compound is structurally significant in medicinal chemistry, where tert-butyl carbamates are commonly employed as protecting groups for amines during multi-step syntheses . The aminomethyl group provides a reactive site for further functionalization, making it a versatile intermediate in drug discovery, particularly for kinase inhibitors or protease-targeting agents.

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-12(4,5)16-7-9(14)6-13/h9H,6-8,13H2,1-5H3 |

InChI Key |

KASFWBBKNJFEGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(CO1)CN)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Construction of the 2,2-Dimethylmorpholine Core

- The 2,2-dimethyl substitution on the morpholine ring is introduced by alkylation or cyclization reactions involving appropriate precursors such as diols or amino alcohols.

- Typical methods involve condensation of amino alcohols with ketones or aldehydes, followed by ring closure under acidic or basic catalysis to form the morpholine ring with geminal dimethyl groups at the 2-position.

Introduction of the Aminomethyl Group at the 5-Position

- The 5-(aminomethyl) substituent is introduced via selective functionalization of the morpholine ring.

- Commonly, this involves:

- Halomethylation at the 5-position (e.g., bromomethylation).

- Subsequent nucleophilic substitution with ammonia or amines to install the aminomethyl group.

- Alternatively, reductive amination strategies can be employed where an aldehyde or ketone at the 5-position is reacted with ammonia or amines in the presence of reducing agents.

Formation of the tert-Butyl Carboxylate

- The carboxylate group at the 4-position is esterified with tert-butanol or introduced via tert-butyl chloroformate.

- Protection of the carboxyl group as a tert-butyl ester is crucial for stability and solubility.

- The esterification is typically performed under mild acidic or basic conditions to avoid side reactions.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2,2-dimethylmorpholine core | Cyclization of amino alcohol with ketone under acidic catalysis | Formation of 2,2-dimethylmorpholine ring |

| 2 | Halomethylation at 5-position | Treatment with formaldehyde and HBr or other halogenating agents | Introduction of 5-bromomethyl substituent |

| 3 | Amination | Reaction with ammonia or primary amine under nucleophilic substitution conditions | Conversion to 5-(aminomethyl) group |

| 4 | Esterification | Reaction with tert-butyl chloroformate or tert-butanol in presence of base | Formation of tert-butyl 4-carboxylate ester |

Research Findings and Optimization

- Yield and Purity: Optimization of reaction conditions such as solvent choice, temperature, and reaction time significantly improves yield and purity.

- Solvent Effects: Use of organic solvents like dichloromethane or tetrahydrofuran is common to facilitate solubility and reaction kinetics.

- Base Selection: Bases such as triethylamine or sodium bicarbonate are used to neutralize acids formed during esterification and amination steps.

- Purification: Crystallization or chromatographic techniques are employed to isolate the pure compound or its salts.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Morpholine derivatives | Purity > 98% preferred |

| Solvent | Dichloromethane, THF, or Ethanol | Depends on step |

| Temperature | 0°C to 80°C | Controlled to avoid side reactions |

| Reaction Time | 2–24 hours | Step-dependent |

| Base | Triethylamine, NaHCO3 | For neutralization |

| Yield | 60–85% overall | Optimized by reaction conditions |

| Purification | Recrystallization, chromatography | To achieve >95% purity |

Notes on Stereochemistry and Isomerism

- The compound can exist as stereoisomers depending on the configuration at the morpholine ring.

- Enantiomerically pure forms (e.g., (R)- or (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate) are synthesized using chiral starting materials or chiral catalysts.

- Stereochemical control is critical for biological activity and is achieved through asymmetric synthesis or chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound with applications in scientific research, particularly in organic synthesis, biochemical studies, and pharmaceutical development. It has a molecular weight of 245.32 g/mol and the molecular formula C₁₂H₂₃NO₄.

Organic Synthesis Intermediate Role

This compound acts as an intermediate in the synthesis of various organic compounds, especially those requiring a morpholine structure for biological activity.

Biochemical Studies: Enzyme Reactions

It is utilized in studies examining enzyme reactions and biochemical pathways, particularly those related to drug metabolism and pharmacodynamics.

Pharmaceutical Development: Thrombin Inhibition

Research suggests it has potential as a thrombin inhibitor, indicating that modifications could lead to effective anticoagulants for thrombotic disorders.

Material Science: Specialty Chemicals Production

The compound is also used in the production of specialty chemicals and materials, highlighting its versatility in industrial applications.

Biological Activities

The biological activity of tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is attributed to its structural features, which enable it to interact with specific biological targets. The hydroxymethyl group in the compound can participate in hydrogen bonding, potentially enhancing its binding affinity to certain enzymes or receptors involved in biochemical pathways.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential as a thrombin inhibitor |

| Biochemical Modulation | Influences various metabolic pathways |

| Organic Synthesis | Acts as an intermediate for synthesizing bioactive compounds |

Thrombin Inhibition

A study focused on the design and synthesis of derivatives similar to tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate revealed its potential as a thrombin inhibitor. This suggests that modifications to the compound could yield potent anticoagulants useful in managing thrombotic disorders.

Biochemical Pathways

The compound has been utilized in studies examining its effects on various biochemical pathways, particularly those involving enzyme reactions. Its ability to modulate these pathways makes it a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate with morpholine derivatives and related tert-butyl carbamates, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

2.1.1 tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate

- Substituents: A formyl group replaces the aminomethyl at position 4.

- Molecular Weight: 243.30 g/mol (vs. ~244–260 g/mol for aminomethyl derivatives).

- Key Properties: XLogP3: 0.9 (indicating moderate lipophilicity). Hydrogen Bond Acceptors: 4 (vs. 5 in the aminomethyl analogue due to the primary amine). Topological Polar Surface Area (TPSA): 55.8 Ų (lower than the aminomethyl variant, which may have a TPSA > 70 Ų due to the amine group) .

- Applications: The formyl group enables nucleophilic additions (e.g., reductive amination), whereas the aminomethyl derivative is primed for acylation or coupling reactions.

2.1.2 (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate

- Substituents: Aminomethyl at position 6 (vs. 5) with an (S)-configured stereocenter.

- Molecular Weight : ~344.3 g/mol (including oxalate counterion).

- Key Properties :

2.1.3 tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

- Substituents : Hydroxymethyl at position 5.

- Key Differences: The hydroxyl group increases polarity (higher TPSA) but reduces nucleophilicity compared to the primary amine. Potential for hydrogen bonding, impacting crystal packing (as seen in tert-butyl pyrrole derivatives with intermolecular N–H⋯O bonds) .

Physicochemical and Functional Comparisons

*Estimated based on structural similarity to reported analogues.

Critical Analysis of Evidence Gaps

- Missing Data : Experimental LogP, solubility, or biological activity data for the target compound are absent in the provided evidence. Predictions rely on analogues like the formyl derivative .

- Stereochemical Insights: Only one stereoisomer (S)-tert-Butyl 6-(aminomethyl)-... is commercially available ; the impact of chirality at position 5 remains unexplored.

Biological Activity

Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (commonly referred to as TBAMDM) is a morpholine derivative that has garnered attention for its potential biological activities. This compound's structure and properties suggest various applications in medicinal chemistry and pharmacology. The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : 244.33 g/mol

- CAS Number : 2413869-39-1

The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

TBAMDM exhibits a range of biological activities that can be categorized into several key areas:

-

Antiinflammatory Properties

- Research indicates that TBAMDM may inhibit inflammatory responses by modulating signaling pathways associated with cytokine production. In particular, it has been shown to affect the expression of pro-inflammatory markers in endothelial cells, which suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Effects

- Cytotoxicity Against Cancer Cells

The biological activity of TBAMDM can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TBAMDM may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.

- Membrane Disruption : The compound's hydrophobic tert-butyl group facilitates interaction with lipid membranes, enhancing its ability to disrupt microbial cells.

- Induction of Apoptosis : TBAMDM appears to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies and Research Findings

Several studies have explored the biological activity of TBAMDM:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.